Nonanoic acid possesses a linear hydrocarbon chain (nine carbons) bonded to a carboxylic acid group (COOH). The key features of its structure include:
Nonanoic acid can be synthesized through several methods, including:
CH₃(CH₂)₅CHOHCH₂CH=CH(CH₂)₇COOH + 7 O₂ → CH₃(CH₂)₇COOH + CO₂ + H₂O (Equation 1) []
Under high temperatures, nonanoic acid can decompose into simpler molecules like carbon dioxide and water:
CH₃(CH₂)₇COOH → CH₄ + CO₂ + H₂O (Equation 2) []
Nonanoic acid can react with alcohols to form esters, with amines to form amides, and with strong bases to form salts.
Nonanoic acid disrupts plant cell membranes, leading to the leakage of cellular contents and ultimately cell death []. The exact mechanism behind this disruption is still under investigation.
The mechanism of nonanoic acid's antifungal activity is not fully understood. However, it is proposed to involve disruption of fungal cell membranes and inhibition of fungal growth [].
Irritant